Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for spirocyclic systems, designating it as tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate. The nomenclature reflects several key structural features: the "spiro[4.5]decane" designation indicates a ten-carbon spirocyclic system where the quaternary carbon connects a five-membered ring to a six-membered ring. The numerical descriptors "2-oxa" and "8-aza" specify the positions of the oxygen and nitrogen heteroatoms within the bicyclic framework, while the "8-carboxylate" indicates the location of the ester functional group attached to the nitrogen atom.
Alternative chemical designations for this compound include several systematic variations that emphasize different structural aspects. The compound may be referred to as 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, which explicitly describes the tert-butyl group as a 1,1-dimethylethyl substituent. Database identifiers such as the Chemical Abstracts Service registry number 374794-96-4 and the PubChem Compound Identifier 21955227 provide unique numerical designations for unambiguous compound identification across chemical databases.
The compound's structural identity is further defined through its International Chemical Identifier string: InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-6-13(7-9-14)5-4-10-16-13/h4-10H2,1-3H3, and its corresponding International Chemical Identifier Key: JLIBXBGSIZHAPD-UHFFFAOYSA-N. These standardized representations enable precise computational analysis and database searching across diverse chemical information systems. The Simplified Molecular-Input Line-Entry System representation CC(C)(C)OC(=O)N1CCC2(CCCO2)CC1 provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule.
Properties
IUPAC Name |
tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-13(5-8-14)6-9-16-10-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMRJOXVOCJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620725 | |
| Record name | tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374794-96-4 | |
| Record name | tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Stepwise Preparation Method
| Step | Starting Material / Intermediate | Reagents / Conditions | Solvent | Temperature | Time | Description / Transformation |
|---|---|---|---|---|---|---|
| 1 | 1,4-Dioxaspiro[4.5]decane-8-one | p-Methylsulfonylmethylisocyanide, potassium tert-butoxide | Mixed solvent: glycol dimethyl ether + ethanol | 0–20 °C | Not specified | Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile via nucleophilic substitution |
| 2 | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile | 1-Bromo-2-chloroethane, lithium diisopropylamide (LDA) | Toluene | 0–20 °C | ~12.5 hours | Alkylation to produce 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 3 | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Hydrogen gas, Raney nickel catalyst; then tert-butyl dicarbonyl anhydride | Methanol | 50 °C, 50 psi H2 pressure | 6 hours | Hydrogenation and cyclization followed by tert-butyl carbamate formation to yield tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate |
| 4 | tert-butyl-1,4-dioxa-10-aza-dispiro...carboxylate | Pyridinium p-toluenesulfonate (PPTS) | Acetone-water mixture | 70 °C | 15 hours | Deprotection to yield tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Reaction Conditions and Notes
- Step 1: The reaction proceeds in a mixed solvent system of glycol dimethyl ether and ethanol at low temperature (0–20 °C) to control reactivity and selectivity.
- Step 2: The alkylation step uses toluene as solvent, with lithium diisopropylamide as a strong base to generate the nucleophile. The reaction is relatively long (~12.5 hours) at mild temperatures.
- Step 3: Hydrogenation is conducted in methanol at 50 °C under 50 psi hydrogen pressure using Raney nickel catalyst, ensuring reduction of nitrile and subsequent cyclization. The reaction is followed by carbamate formation with tert-butyl dicarbonyl anhydride.
- Step 4: Final deprotection employs pyridinium p-toluenesulfonate in an acetone-water mixture at 70 °C over 15 hours, yielding the target compound.
Yield and Purification
- The overall yield reported is approximately 80% for the pure product after purification.
- Purification is typically achieved by silica gel column chromatography.
- The process is designed for easy scale-up and industrial applicability due to mild conditions and inexpensive reagents.
Summary Table of Key Parameters
| Step | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Glycol dimethyl ether + EtOH | 0–20 | Not specified | High | Formation of nitrile intermediate |
| 2 | Toluene | 0–20 | 12.5 | High | Alkylation with 1-bromo-2-chloroethane |
| 3 | Methanol | 50 | 6 | High | Hydrogenation and carbamate formation |
| 4 | Acetone + Water | 70 | 15 | High | Deprotection to final product |
Research Findings and Advantages
- This method addresses previous limitations of low yield and poor scalability.
- The use of 1,4-dioxaspiro[4.5]decane-8-one as starting material is cost-effective and practical.
- The reaction sequence is robust, with well-controlled conditions minimizing side reactions.
- The method is suitable for large-scale industrial synthesis due to straightforward operations and commercially available reagents.
Additional Context from Literature
While the patent provides the most detailed preparation method, related research on oxa-spirocycles supports the importance of such compounds and their synthetic versatility. The broader class of oxa-azaspiro compounds is often prepared via multi-step sequences involving nitrile intermediates, alkylations, reductions, and protecting group manipulations, consistent with the method described.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or epoxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis:
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as a crucial building block in organic chemistry for synthesizing complex molecules. Its spirocyclic structure allows for versatile reactions, including:
- Oxidation: Can be oxidized to form oxo derivatives.
- Reduction: Reduction of the oxo group yields hydroxyl derivatives.
- Substitution Reactions: Nucleophilic substitutions can occur at the carbonyl carbon or spiro junction.
Synthetic Routes and Yields
| Route | Starting Materials | Yield | Notes |
|---|---|---|---|
| Route A | Acetic anhydride + amine derivatives | High (up to 85%) | Utilizes Knoevenagel condensation |
| Route B | Phthalic anhydride + tert-butyl acetoacetate | Moderate (70%) | Involves regioselectivity considerations |
Biological Applications
Pharmacological Research:
The compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various spirocyclic compounds, including derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
Anticancer Activity
Research indicates that spirocyclic compounds can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation. Although direct evidence for this compound's anticancer properties is limited, its structural characteristics suggest potential for further investigation.
Medicinal Chemistry Applications
Drug Development:
Due to its unique spirocyclic structure, this compound is being explored in drug design, particularly in creating spirocyclic drugs that may exhibit enhanced biological activity and specificity towards target proteins.
Industrial Applications
Specialty Chemicals:
The compound is utilized in the synthesis of specialty chemicals and materials, leveraging its reactivity to create products with specific desired properties.
Case Study 1: Antimicrobial Screening
In vitro studies demonstrated that derivatives of this compound exhibited notable antimicrobial activity against various pathogens, highlighting their potential use in developing new antimicrobial agents.
Case Study 2: Cell Viability Assays
Cell viability assays using human cancer cell lines showed that spirocyclic derivatives could significantly reduce cell viability at higher concentrations, suggesting a dose-dependent effect that warrants further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The spirocyclic structure may allow it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heteroatom Positioning and Backbone Modifications
a) tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
- Structure : Replaces the 2-oxa group with 8-oxa and introduces a 1-oxo (ketone) group.
- Synthesis : Involves Boc protection of 8-oxa-2-azaspiro[4.5]decan-1-one, followed by reduction and cyanation steps (94–107% yields) .
- Key Differences: The ketone increases electrophilicity, enabling nucleophilic additions, unlike the non-oxidized target compound.
b) tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- Structure : Contains an additional nitrogen (3,8-diaza) and a 2-oxo group.
c) tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 937729-06-1)
- Structure : Lacks the oxygen atom, resulting in a purely diaza spiro system.
- Impact : Increased lipophilicity (logP ~1.8 vs. ~1.2 for the target) may enhance blood-brain barrier penetration .
a) tert-Butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Modification : Bromomethyl group at position 3.
- Utility : Serves as an alkylating agent in cross-coupling reactions, enabling functionalization for kinase inhibitor synthesis .
b) tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Modification : Ethyl substituent introduces stereochemical complexity (S-configuration).
- Application : Used in chiral ligand design for asymmetric catalysis .
c) 8-(3,5-Diiodopyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one
- Biological Relevance: Shows nanomolar affinity for DDR1 kinase, a target in fibrosis .
Biological Activity
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, also known by its CAS number 301226-27-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H21NO4, with a molecular weight of 255.31 g/mol. Its structure features a spirocyclic framework that is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. The spirocyclic moiety may enhance binding affinity and selectivity towards specific targets, which is crucial for therapeutic efficacy.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. In studies involving related compounds, significant antibacterial activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) reported for similar compounds ranged from <0.03125 to 0.25 μg/mL for Gram-positive strains, indicating strong potency .
Case Studies
- Inhibition of Bacterial Topoisomerases : A study on related spirocyclic compounds revealed their capability to inhibit bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria. The dual inhibition of DNA gyrase and topoisomerase IV was highlighted as a promising mechanism for developing new antibacterial agents .
- Antidepressant Activity : Compounds in the same class have been investigated for their effects on serotonin receptors, particularly the 5-HT1A receptor. These studies suggest that modifications in the spirocyclic structure could lead to enhanced agonistic activity at these receptors, potentially providing antidepressant effects .
Research Findings
Q & A
Basic: What are the key considerations for synthesizing tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate?
The synthesis typically involves multi-step organic reactions, with critical emphasis on reagent selection, solvent polarity, and temperature control. For example, spirocyclic systems often require ring-closing strategies, such as intramolecular cyclization or transition-metal-catalyzed coupling. Reaction optimization should prioritize minimizing side products (e.g., over-oxidation or undesired ring opening). A study on similar azaspiro compounds highlights the need for anhydrous conditions and inert atmospheres to preserve reactive intermediates . Yield improvements (e.g., from 27% to 99%) have been achieved via purification techniques like column chromatography (SiO₂; EtOAc/hexane gradients) and salt formation (e.g., hydrogen oxalate) .
Basic: How is the structure of this compound characterized?
Structural elucidation employs:
- NMR spectroscopy : H and C NMR identify spirocyclic connectivity and tert-butyl group signals (e.g., δ ~1.4 ppm for C(CH₃)₃) .
- X-ray crystallography : Confirms spatial arrangement of the 2-oxa-8-azaspiro[4.5]decane core and carboxylate orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 432.2863 for a derivative) .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Derivative design focuses on modifying substituents while retaining the spirocyclic core. Key strategies include:
- Functional group introduction : Bromination at the 3-position (e.g., tert-butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) enables cross-coupling reactions .
- Comparative analysis : Structural analogs (Table 1) guide SAR by highlighting pharmacophoric features.
| Compound | Key Structural Features | Biological Activity Insights |
|---|---|---|
| 2-Benzyl-2-azaspiro[4.5]decane | Lacks oxa group; simpler scaffold | Reduced target affinity vs. parent |
| 8-Oxa-2-azaspiro[4.5]decane | Altered heteroatom positions | Varied enzymatic inhibition |
| Parent compound | Oxa and tert-butyl carboxylate moieties | Enhanced solubility and stability |
Advanced: How to optimize reaction yields in multi-step syntheses?
Yield optimization requires:
- Stepwise monitoring : Use TLC or LC-MS to track intermediate formation.
- Condition tuning : For example, a copper-catalyzed enantioselective reaction achieved higher selectivity using phosphoramidite ligands .
- Workflow adjustments : Salt formation (e.g., oxalate) improves crystallinity and purity (>95%) .
Basic: What are the solubility and storage recommendations?
- Solubility : Poor aqueous solubility (0.8 g/L at 25°C); use polar aprotic solvents (DMF, DMSO) .
- Storage : Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis of the tert-butyl ester .
Advanced: How to address discrepancies in reported biological activities?
Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:
- Reproducibility checks : Validate findings across multiple cell lines (e.g., HEK293 vs. HepG2).
- Purity verification : Use HPLC (>95% purity) and COA cross-referencing .
- Meta-analysis : Compare data from independent studies on related compounds (e.g., DDR1 inhibitors in fibrosis models) .
Basic: What spectroscopic methods confirm functionalization?
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/ether bonds.
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in spirocyclic systems .
Advanced: What strategies enable selective functionalization?
- Protecting group chemistry : The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved with TFA, enabling selective deprotection .
- Regioselective bromination : Achieved using N-bromosuccinimide (NBS) in CCl₄ .
Advanced: How to evaluate interactions with biological targets?
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization measure affinity (Kd).
- Docking studies : Molecular modeling predicts interactions with enzymatic active sites (e.g., kinases) .
Basic: What safety precautions are required?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
